Fullerene-C60

Description

Historical Context of Buckminsterfullerene (B74262) Discovery

The discovery of Buckminsterfullerene was the culmination of curiosity-driven research and technological innovation in the mid-1980s.

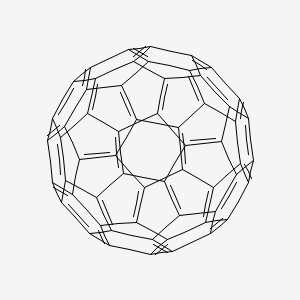

The C60 molecule is characterized by a unique, highly symmetric structure resembling a soccer ball, formally known as a truncated icosahedron. This structure consists of 12 pentagons and 20 hexagons fishersci.fiamericanelements.com. The initial observation and characterization of C60 occurred during experiments involving the laser vaporization of graphite (B72142) americanelements.comfishersci.ie. Analysis of the resulting carbon clusters using mass spectrometry revealed a prominent peak at 720 atomic mass units, corresponding precisely to a molecule composed of 60 carbon atoms (C60) americanelements.comwikidata.org. This distinct mass spectral signature was a key indicator of the molecule's existence and stability fishersci.ie.

The discovery of C60 in 1985 is primarily attributed to the collaborative efforts of Harold Kroto, Robert Curl, and Richard Smalley fishersci.fifishersci.ie. Kroto, from the University of Sussex, had an interest in identifying carbon-chain molecules in interstellar space nih.gov. He collaborated with Curl and Smalley at Rice University, who had developed a specialized laser-supersonic cluster beam apparatus capable of vaporizing materials like graphite and studying the resulting clusters via mass spectrometry nih.gov. Their experiments involved vaporizing graphite in a helium atmosphere. The mass spectrometry results consistently showed a strong signal for C60, leading the team to propose a cage-like, spherical structure for this molecule americanelements.com. The proposed structure was named "Buckminsterfullerene" after architect R. Buckminster Fuller, known for his geodesic domes.

The groundbreaking discovery of fullerenes, particularly C60, by Kroto, Curl, and Smalley was recognized with the Nobel Prize in Chemistry in 1996. This prestigious award underscored the significance of their work in opening up a new field of research. The discovery had a profound impact on carbon allotrope research, expanding the understanding of how carbon atoms can bond and arrange themselves. It sparked intense investigation into the properties and potential applications of fullerenes and subsequently paved the way for the discovery and exploration of other carbon nanostructures, such as carbon nanotubes. This expanded the realm of carbon materials science and nanotechnology.

Structure

2D Structure

Properties

IUPAC Name |

(C60-Ih)[5,6]fullerene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60/c1-2-5-6-3(1)8-12-10-4(1)9-11-7(2)17-21-13(5)23-24-14(6)22-18(8)28-20(12)30-26-16(10)15(9)25-29-19(11)27(17)37-41-31(21)33(23)43-44-34(24)32(22)42-38(28)48-40(30)46-36(26)35(25)45-39(29)47(37)55-49(41)51(43)57-52(44)50(42)56(48)59-54(46)53(45)58(55)60(57)59 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWRBQBLMFGWIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C3C4=C5C6=C1C7=C8C9=C1C%10=C%11C(=C29)C3=C2C3=C4C4=C5C5=C9C6=C7C6=C7C8=C1C1=C8C%10=C%10C%11=C2C2=C3C3=C4C4=C5C5=C%11C%12=C(C6=C95)C7=C1C1=C%12C5=C%11C4=C3C3=C5C(=C81)C%10=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60 | |

| Record name | Buckminsterfullerene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Buckminsterfullerene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

157697-67-1, 147045-79-2, 157697-66-0 | |

| Record name | [5,6]Fullerene-C60-Ih, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157697-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5,6]Fullerene-C60-Ih, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147045-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5,6]Fullerene-C60-Ih, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157697-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4031772 | |

| Record name | Buckminsterfullerene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black odorless powder; [Alfa Aesar MSDS] | |

| Record name | Buckminsterfullerene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12493 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99685-96-8 | |

| Record name | Fullerene-C60 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99685-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buckminsterfullerene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099685968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buckminsterfullerene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fullerene C60 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCKMINSTERFULLERENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP9U26B839 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies for Buckminsterfullerene and Its Analogues

Refinements in Arc Discharge and Laser Ablation Techniques for Bulk Production

The arc discharge and laser ablation methods were among the first techniques to produce macroscopic quantities of fullerenes and remain foundational for bulk production. The Huffman-Krätschmer method, an arc evaporation technique, involves heating graphite (B72142) in a helium atmosphere, producing soot containing fullerenes that can be subsequently extracted. This method can produce C₆₀ in gram quantities per day, with the arc process considered effective for generating fullerene-containing soot. ossila.com Refinements to the arc discharge technique have included modifications such as using de-mineralized coal electrodes, applying DC power, and optimizing parameters like pressure, helium flow rate, current, and arc gap to enhance fullerene yield. preprints.orgnih.gov Combining resistive heating with direct arc techniques has also shown promise, leading to higher fullerene yields compared to using only the direct arc method. nih.gov

Laser ablation involves vaporizing a graphite target using a focused pulsed laser in an inert atmosphere. preprints.orgspiedigitallibrary.org This technique was initially used to produce microscopic quantities of fullerenes. google.com More recent developments include the use of continuous-wave CO₂ lasers and carbon powder feed systems for semi-continuous fullerene synthesis. spiedigitallibrary.org Studies have shown that parameters such as the type of buffer gas (argon vs. helium) and pressure can influence fullerene formation in laser ablation. spiedigitallibrary.org Laser ablation has also been used to produce fullerene-like structures from materials like kerogen and even zinc oxide clusters under specific conditions. researchgate.netarxiv.org

Data from combined resistive heating and arc discharge experiments illustrate the potential for increased yield:

| Method | Arc Current (A) | Chamber Pressure (Torr) | Fullerene Solid Yield (mg/2 min) | Yield Increase (%) |

| Direct Arc Only | 150 | 200 | ~2.6 | - |

| Combined Resistive Heating (11V) + Direct Arc | 150 | 200 | 4.4 | ~67 |

Table 1: Comparison of Fullerene Yields from Direct Arc vs. Combined Resistive Heating and Arc Discharge (Approximate values based on search results) nih.gov

Controlled Synthesis of Specific Fullerene Isomers

Achieving controlled synthesis of specific fullerene isomers, particularly for higher fullerenes beyond C₆₀ and C₇₀, remains a significant challenge due to the vast number of possible structural isomers. mpg.de Traditional methods like graphite vaporization often yield complex mixtures of isomers that are difficult to separate. mpg.de

Efforts towards controlled synthesis include surface-catalyzed cyclodehydrogenation of carefully designed aromatic precursors. mpg.dempg.de This approach aims to build the desired fullerene cage structure within the precursor molecule, offering greater control over the final isomer. mpg.de This method has shown promise for the selective synthesis of higher fullerenes like C₈₄ and open-cage buckybowls. mpg.de

Another strategy involves the regioselective functionalization of fullerenes. For C₆₀, with its 30 nih.govnih.gov double bonds, achieving precise control over multi-addition reactions is challenging. Techniques like tether-directed covalent functionalization and the use of supramolecular masks have been explored to guide the addition of functional groups to specific sites, leading to the formation of desired regioisomers. Light-responsive tethers containing photoswitches have also been investigated for controlling regioselectivity in fullerene functionalization. For C₇₀, regiochemically controlled synthesis of specific bis-adduct isomers has been reported using reaction sequences involving cycloaddition and elimination reactions.

Exploration of Alternative Synthetic Pathways

Beyond the traditional arc discharge and laser ablation, several alternative synthetic pathways are being explored to produce fullerenes and their analogues, offering different advantages in terms of conditions, scalability, and the types of fullerenes produced.

High-Pressure and Temperature Synthesis Regimes

High-pressure and high-temperature (HPHT) conditions can induce transformations in fullerene structures, including polymerization. nih.govaip.org While often leading to polymerized fullerene phases rather than discrete molecules, HPHT synthesis can result in novel carbon materials with unique properties. nih.govaip.org For example, C₆₀ can be converted into different metastable structures under high pressure and temperature. nih.gov Studies have investigated the polymerization behavior of C₆₀ and C₇₀ under HPHT, mapping the resulting polymeric phases. aip.org The presence of metal additives can also influence the stability of fullerenes under HPHT conditions. researchgate.net

Combustion Synthesis and Flame Environments

Combustion synthesis, particularly in low-pressure premixed or diffusion flames of hydrocarbons like benzene (B151609) or acetylene (B1199291), has been established as an effective method for fullerene production. preprints.orgresearchgate.netmit.edunasa.govcambridge.org This method offers the potential for large-scale production and the ability to control the ratio of C₆₀ to C₇₀ by adjusting flame conditions such as temperature, pressure, residence time, and fuel/oxygen ratio. preprints.orgresearchgate.netmit.edunasa.gov Fullerenes are formed in nonsooting flames near the critical conditions for impending soot formation. nasa.gov The concentration of fullerenes in flames can vary significantly with height above the burner surface, indicating the interplay of growth and destruction mechanisms. cambridge.org

Molecular-Scale Construction and "Molecular Surgery" Approaches

Molecular-scale construction and "molecular surgery" represent bottom-up approaches to synthesizing fullerenes and, more commonly, endohedral fullerenes where atoms or small molecules are encapsulated within the fullerene cage. rsc.orgrsc.orgsoton.ac.ukchemistryworld.comsoton.ac.uk This involves the chemical modification of a fullerene cage to create a temporary opening, inserting the desired guest species, and then closing the cage. rsc.orgsoton.ac.uksoton.ac.uk This method provides an alternative to conventional physical methods for producing endohedral fullerenes, which often yield only milligram quantities after laborious purification. rsc.org Molecular surgery has been successfully applied to encapsulate various species, including noble gas atoms (He, Ne, Ar, Kr) and small molecules (H₂, H₂O, N₂), often achieving high filling factors. rsc.orgsoton.ac.uksoton.ac.uk Key steps involve creating open-cage fullerene intermediates, high-pressure filling with the guest species, and subsequent cage closure reactions. rsc.orgsoton.ac.uk

Mechanistic Investigations of Buckminsterfullerene (B74262) Formation

The precise mechanism of fullerene formation, particularly under high-energy conditions like arc discharge and laser ablation, has been a subject of ongoing research. Early hypotheses included a "party line" mechanism involving the assembly of small carbon particles, linear species, and rings, eventually forming polycyclic networks that curve and close into fullerenes. acs.org

Recent studies using techniques like laser vaporization coupled with mass spectrometry have provided new insights. sheffield.ac.uk It has been revealed that fullerenes can form through a bottom-up mechanism from carbon vapor, involving the incorporation of atomic carbon and C₂ species. sheffield.ac.uk Molecular dynamics simulations also explore fullerene formation from ensembles of C₂ molecules, investigating "size-up" and "size-down" scenarios that could explain the appearance of C₆₀ and larger fullerenes in combustion and arc discharge experiments. nih.govaip.org The stability of intermediate structures, such as graphitic cups, and their reactivity towards adding small carbon particles are considered important factors in the growth process. acs.org The formation of endohedral fullerenes in these energetic environments may involve the encapsulating species catalyzing or nucleating the fullerene formation. sheffield.ac.uk

Bottom-Up Assembly Mechanisms

Bottom-up synthesis approaches for fullerenes involve the controlled assembly of smaller molecular precursors into the desired fullerene cage structure. This contrasts with top-down methods, which typically involve the breakdown of larger carbon materials like graphite. aanda.orgfrontiersin.org While the exact mechanisms of fullerene formation, particularly under high-energy conditions, are still being fully elucidated, bottom-up pathways are increasingly explored for their potential to achieve isomerically pure products. encyclopedia.pub

One proposed bottom-up mechanism involves the sequential addition of carbon atoms or small carbon clusters (like C₂) to a growing carbon network. sheffield.ac.uk Studies using techniques such as laser vaporization coupled with mass spectrometry have provided insights into these ultrafast, high-energy reactions. sheffield.ac.uk For instance, experiments tracking the growth of fullerenes exposed to carbon vapor have shown the incorporation of atomic carbon and C₂ units, supporting a bottom-up, closed network growth mechanism. sheffield.ac.uk This mechanism suggests that fullerenes self-assemble through the incorporation of these small carbon species. sheffield.ac.uk

Another facet of bottom-up assembly involves the use of molecular precursors that already contain a significant portion of the carbon framework of the target fullerene. This "rational synthesis" approach aims to guide the formation of the fullerene cage through the design of the starting molecule. mpg.deresearchgate.net Intramolecular cyclodehydrogenation reactions, where hydrogen atoms are removed to form new carbon-carbon bonds and close the cage, are key steps in this strategy. mpg.de

Research into endohedral metallofullerenes (fullerenes encapsulating metal atoms or clusters) has also provided evidence for bottom-up formation. Studies indicate that these structures can assemble from vaporized graphite doped with metals, with charge transfer between the metal cluster and the growing carbon cage playing a significant role in stabilizing the structure and directing assembly. encyclopedia.pubsheffield.ac.ukutep.edunih.gov The encapsulated cluster can influence the formation of the smallest cages in the initial bottom-up step. utep.edu

While significant progress has been made, a complete and universally accepted formation mechanism for fullerenes, particularly under the violent conditions of common synthesis methods like arc discharge, remains elusive. encyclopedia.pub The transient nature of intermediates and the complexity of the reaction environment pose significant challenges to detailed mechanistic studies. encyclopedia.pub

Role of Polycyclic Aromatic Hydrocarbons as Precursors

Polycyclic aromatic hydrocarbons (PAHs) play a crucial role as precursor molecules in various fullerene formation pathways, particularly in bottom-up synthesis strategies and in astrophysical environments. aanda.orgfrontiersin.orgmpg.dearizona.edu PAHs are planar or slightly curved molecules composed of fused aromatic rings. mdpi.com

In some bottom-up approaches, large, carefully designed PAHs are used as molecular precursors that are "unrolled" versions of the desired fullerene cage. mpg.dempg.de These precursors are then induced to undergo intramolecular cyclodehydrogenation, effectively "rolling up" the molecule to form the closed fullerene structure. mpg.dempg.de This direct synthesis approach, starting from a precursor with the required carbon framework, offers a promising route for the selective synthesis of specific fullerene isomers, overcoming the issues of low yield and non-selective formation associated with traditional methods. mpg.de

Experimental evidence supports the conversion of PAHs to fullerenes under various conditions, including pyrolysis and laser irradiation. frontiersin.orgarizona.edu Studies have shown that specific PAHs can assemble into larger structures and fullerenes under electron or laser irradiation. frontiersin.org The formation of C₆₀ from the irradiation of PAHs is considered particularly relevant to understanding fullerene formation in astrophysical environments. aanda.orgfrontiersin.org

While some studies suggest that fullerene formation from PAHs might involve the reaction of two PAH molecules or a molecule and a radical, other research explores the intramolecular cyclization of a single large PAH precursor. cnr.it The inclusion of five-membered rings in PAH structures can induce curvature, leading to bowl-like configurations that may serve as intermediates in the formation of spherical fullerenes. mdpi.com

The "zipping" strategy, which involves the stepwise closure of a designed PAH precursor through sequential cyclization reactions, is an example of how PAHs are utilized in controlled bottom-up synthesis. researchgate.net Functional groups, such as fluorine atoms, can be strategically placed on the PAH precursor to promote efficient intramolecular ring closure via mechanisms like HF elimination, leading to selective fullerene formation. mpg.dempg.de

Chemical Functionalization and Derivatization of Buckminsterfullerene

Strategies for Covalent Functionalization

Covalent functionalization of buckminsterfullerene (B74262) primarily relies on addition reactions to the electron-deficient double bonds of the fullerene cage. rsc.orgthieme-connect.com These reactions typically occur across the shorter bonds at the junctions of two hexagons (6-6 bonds), as these bonds exhibit higher reactivity due to greater pyramidalization and strain compared to the bonds between a pentagon and a hexagon (5-6 bonds). youtube.com

Addition Reactions on the Fullerene Cage

A wide variety of addition reactions have been explored for functionalizing the fullerene cage, including nucleophilic, radical, and cycloaddition reactions. researchgate.netthieme-connect.com The regiochemistry of these additions is influenced by factors such as steric effects, electron withdrawal by the cage, and the drive to increase aromaticity in localized areas after initial addition. academie-sciences.fr

Cycloaddition reactions are among the most useful methods for the chemical modification of fullerenes, allowing for the annelation of various ring systems onto the carbon cage. researchgate.net

Bingel Reaction: The Bingel reaction is a widely used cyclopropanation reaction that adds a methano group to a fullerene, typically across a researchgate.netresearchgate.net double bond. chem-station.comwikipedia.org Discovered by C. Bingel in 1993, this reaction commonly utilizes a bromo derivative of diethyl malonate in the presence of a base like sodium hydride or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). chem-station.comwikipedia.org The mechanism involves the generation of a carbanion from the malonate derivative, which then undergoes nucleophilic addition to an electron-deficient fullerene double bond, followed by intramolecular nucleophilic substitution of the halide to form a cyclopropane (B1198618) ring. chem-station.comwikipedia.org Advantages of the Bingel reaction include its mild reaction conditions, relatively high yields, and exclusive addition to researchgate.netresearchgate.net double bonds, which allows for further chemical transformations via the installed ester moieties. chem-station.com Tether-directed approaches have also been developed to achieve improved yields and regioselectivity in multiple Bingel cyclopropanations. chem-station.com

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition that is commonly used to decorate the fullerene cage. researchgate.net In these reactions, C₆₀ typically acts as a dienophile. thieme-connect.com While generally considered a concerted process, evidence for a stepwise mechanism via single electron transfer has been reported for the reaction of fullerene with certain dienes like Danishefsky's diene under both thermal and photochemical conditions. thieme-connect.com The regioselectivity of Diels-Alder cycloadditions to C₆₀ usually favors addition to the researchgate.netresearchgate.net bonds. researchgate.net However, computational studies suggest that encapsulation of certain metal atoms within the fullerene cage can activate the less reactive researchgate.netwikidata.org bonds towards Diels-Alder reactions. researchgate.net

1,3-Dipolar Cycloaddition: 1,3-Dipolar cycloaddition reactions are efficient for constructing carbon-carbon bonds and preparing five-membered heterocyclic compounds fused to the fullerene core. researchgate.netresearchgate.netwikipedia.org A prominent example is the Prato reaction, which involves the 1,3-dipolar cycloaddition of azomethine ylides to fullerenes, typically yielding pyrrolidinofullerene derivatives. wikipedia.orgchemeurope.com This reaction, derived from the work of Otohiko Tsuge and applied to fullerenes by Maurizio Prato, commonly reacts azomethine ylides (generated from the condensation of an α-amino acid and an aldehyde) with a researchgate.netresearchgate.net double bond of the fullerene. wikipedia.orgchemeurope.comresearchgate.net The Prato reaction is widely used for functionalizing fullerenes and carbon nanotubes. wikipedia.orgchemeurope.com

Fullerenes are prone to radical addition reactions. researchgate.netrsc.org These reactions can lead to the formation of fullerene radical derivatives. ustc.edu.cniupac.org Multi-addition is common in radical reactions with parent fullerenes, often resulting in complex mixtures of products that are difficult to separate. ustc.edu.cn For instance, reactions can lead to the addition of multiple groups, such as phenyl, benzyl, or methyl groups, to the C₆₀ cage. ustc.edu.cn Methods utilizing initiators like manganese(III) acetate (B1210297) dihydrate can generate carbon radicals from active methylene (B1212753) compounds, which then add to the fullerene. researchgate.netustc.edu.cn A sequential π-electronic model has been developed to simulate the pathways of radical addition to fullerenes and predict the structures of resulting polyadducts. rsc.orgrsc.org

Buckminsterfullerene can undergo both oxidation and reduction reactions, leading to the formation of charged carbon nanomaterials. acs.orgucl.ac.uk These redox processes can facilitate dissolution, purification, separation, chemical modification, and assembly of fullerenes. acs.orgucl.ac.uk The electrochemical properties of fullerenes and their derivatives can be studied using techniques like cyclic voltammetry. chemrxiv.orgresearchgate.net The oxidation or reduction process can be fullerene-based or involve encapsulated species in the case of endohedral fullerenes. researchgate.net For example, the irreversible reduction of the C₆₀ core has been observed electrochemically. chemrxiv.org

Radical Addition Pathways

Synthesis of Water-Soluble Buckminsterfullerene Derivatives

The poor solubility of pristine fullerenes in polar solvents, including water, has been a significant challenge for their application in biological systems. beilstein-journals.org To overcome this, various strategies have been developed to synthesize water-soluble fullerene derivatives. beilstein-journals.org General approaches involve either covalent functionalization of the fullerene surface with polar moieties or complexation with water-soluble host molecules or polymers. beilstein-journals.org Covalent functionalization with hydrophilic groups is a common method. beilstein-journals.org Polyhydroxylated fullerenes, known as "fullerenols," which bear multiple hydroxyl groups on their surface, have demonstrated high water solubility. tandfonline.comresearchgate.net Synthetic strategies for fullerenols include direct oxidation reactions under acidic or alkaline conditions, with alkaline conditions often yielding fullerenols with higher hydroxyl numbers and better water solubility. researchgate.net Hydrolysis of fullerene derivatives, such as chlorinated fullerenes or fullerene epoxides, also serves as a route to fullerenols. tandfonline.com Another approach involves the synthesis of fullerene-peptide conjugates, where hydrophilic oligopeptide anchors are covalently attached to the fullerene core, resulting in water-soluble derivatives. beilstein-journals.orgnih.gov For example, C₆₀-oligo-Lys conjugates have shown solubility in water at neutral pH. beilstein-journals.org

Enantioselective Synthesis of Chiral Fullerene Derivatives

Chirality in fullerenes is an important area of research with potential applications in materials science and medicinal chemistry. nih.govnih.govjst.go.jp While enantiopure fullerene derivatives have been obtained through the use of chiral starting materials or separation of racemic mixtures, the development of general enantioselective synthetic methodologies has been a significant challenge. nih.govnih.govjst.go.jp A major breakthrough has been the introduction of asymmetric catalytic processes for the synthesis of optically active fullerene derivatives, particularly through cycloaddition reactions. nih.govchem-station.com Chiral metal catalysis and organocatalysis have been successfully employed in enantioselective [3+2] cycloadditions of azomethine ylides or münchnones onto C₆₀, yielding chiral pyrrolidinofullerenes with high enantiomeric excesses. nih.govnih.govchem-station.comresearchgate.net These catalytic systems, often involving a combination of a metal catalyst (e.g., Ag(I) or Cu(II)) and a chiral ligand, can direct the cycloaddition to opposite enantiofaces of the dipole precursor. nih.govresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Buckminsterfullerene | 123591 |

| Diethyl malonate | 8036 |

| DBU | 16052 |

| Sarcosine | 1097 |

| Paraformaldehyde | 7906 |

| Anthracene | 6043 |

| Cyclopentadiene | 8021 |

| Maleic acid | 444409 |

Data Table Example (Illustrative - specific data would require retrieval from sources):

| Reaction Type | Reagents | Key Product Type | Preferred Addition Site | Yield (%) (Example) |

| Bingel Reaction | Halomalonate, Base | Methanofullerene | researchgate.netresearchgate.net Double Bond | 45 |

| Diels-Alder Reaction | Diene | Cycloadduct | researchgate.netresearchgate.net Double Bond | - |

| 1,3-Dipolar Cycloadd. | 1,3-Dipole (e.g., Azomethine Ylide) | Five-membered heterocycle | researchgate.netresearchgate.net Double Bond | 82 (Prato Reaction) wikipedia.org |

| Radical Addition | Radical species | Radical Adducts | - | - |

| Hydroxylation (Fullerenol Synth.) | C₆₀, Oxidizing agent (e.g., Na/K alloy, O₂) | Fullerenol | - | Quantitative (direct oxidation) researchgate.net |

Endohedral Fullerene Chemistry

Endohedral fullerenes (endofullerenes) are stable host-guest complexes where atoms, ions, or molecules are trapped inside the fullerene cavity. soton.ac.ukresearchgate.net This encapsulation provides a unique environment for studying confined species and offers opportunities to tune the properties of the fullerene cage through host-guest interactions. soton.ac.ukmdpi.com

Encapsulation of Atomic and Molecular Species within the C60 Cage

The hollow interior of the C60 cage, with an inner diameter of approximately 3.53 Å, is suitable for entrapping a variety of guest species. mdpi.com These can include individual atoms, ions, or small molecules. soton.ac.ukmdpi.com Examples of encapsulated species in C60 and other fullerenes include noble gases (He, Ne), atomic nitrogen and phosphorus, and small molecules like H2, H2O, HF, and NH3. soton.ac.ukresearchgate.netmdpi.comnih.govtandfonline.comresearchgate.net

Research findings have shown that the encapsulation of species within the C60 cage can significantly influence the properties of the resulting endohedral fullerene. For instance, computational studies have characterized endohedral complexes of diatomic molecules like H2, N2, O2, F2, HF, CO, LiH, LiF, BN, and BeO with C60, finding that all guest molecules are stabilized inside the cage. researchgate.net The stabilization effect is particularly pronounced for polar covalent molecules like BeO and BN. researchgate.net

The encapsulated species can exhibit quantized translational and rotational degrees of freedom within the cage. nih.gov For example, inelastic neutron scattering and infrared spectroscopy studies on HF@C60 have revealed such quantization. nih.gov The rotational and vibrational constants of encapsulated HF are redshifted compared to free HF. nih.gov

Data on the encapsulation energetics for some small molecules in C60, calculated at the MP2 level, are presented below:

| Encapsulated Species | Potential Energy Gain (kcal/mol) | Standard Gibbs-Energy Change at Room Temperature (kcal/mol) |

| N2 | -9.3 | -2.6 |

| NH3 | -5.2 | 1.5 |

*Data derived from computational studies. tandfonline.com

Synthesis Techniques for Endohedral Metallofullerenes

Endohedral metallofullerenes (EMFs), which contain metal atoms or clusters inside the fullerene cage, are a significant class of endohedral fullerenes. researchgate.netnih.govutep.edu Their synthesis typically involves methods that generate a carbon-rich plasma in the presence of the metal source. nih.govacs.org

The most widely used method for synthesizing EMFs in macroscopic amounts is the DC arc discharge method. nih.govacs.orgworldscientific.comingentaconnect.com This process involves arcing a target rod composed of a mixture of metal oxides and graphite (B72142) powder under a direct current in an inert gas atmosphere, such as helium or argon, often with the addition of a reactive gas like nitrogen or ammonia (B1221849) for the synthesis of metal nitride clusterfullerenes. nih.govingentaconnect.com The arc discharge creates a high-temperature plasma where fullerenes and EMFs are formed. researchgate.netnih.govacs.org

Other synthesis techniques for endohedral fullerenes include:

Laser Ablation: This method involves vaporizing a metal-containing graphite target using a laser. It was one of the first methods to indicate the existence of EMFs. researchgate.netacs.org While useful for studying formation mechanisms, the synthesis rate is typically low for bulk production. acs.org

Ion Implantation: In this technique, ions of the desired species are accelerated and bombarded into a fullerene film. researchgate.netacs.orgworldscientific.comaip.org This method has been used to synthesize non-metal endohedral fullerenes like N@C60 and P@C60. acs.org

High-Pressure Treatment: Noble gases can be encapsulated into empty fullerenes by subjecting them to high pressure and temperature. researchgate.netacs.orgworldscientific.com

Molecular Surgery: This chemical route involves the synthesis of open-cage fullerene derivatives, encapsulating the guest species through the opening, and then closing the cage via chemical reactions. soton.ac.ukresearchgate.netnih.govworldscientific.com This method is particularly useful for encapsulating species that are difficult to introduce by physical methods, such as small molecules like H2O and HF. soton.ac.uknih.govkyoto-u.ac.jp

Explosion-Based Method: A more recent method involves mixing fullerene C60 with an explosive and a noble gas in an enclosed space. acs.org The energy from the explosion is used to accelerate gas molecules to penetrate the fullerene cage. acs.org

The yield of EMFs in synthesis is often lower compared to empty fullerenes, though in some cases, such as with metal endofullerenes produced by the electric arc process, the yield can be substantially higher than empty fullerenes. acs.orgingentaconnect.com Isolation and purification of endohedral fullerenes from the soot mixture are typically achieved using techniques like high-performance liquid chromatography (HPLC). worldscientific.com Alternative non-chromatographic methods, such as selective chemical oxidation, have also been developed for separating certain EMF isomers. nih.gov

Control over Encapsulated Species and Cage Interactions

Controlling the nature of the encapsulated species and understanding their interactions with the fullerene cage is crucial for tailoring the properties of endohedral fullerenes. The encapsulated species are held within the cage through a combination of mechanical trapping and electrostatic interactions. utep.edu

Charge transfer between the encapsulated species (often positively charged) and the fullerene cage (typically negatively charged) plays a significant role in stabilizing the endohedral complex and can influence the preferred cage isomer. nih.govutep.eduutep.edud-nb.info For example, the charge transfer from metal atoms or clusters to the fullerene cage can stabilize otherwise unstable metal clusters. utep.edu The degree of charge transfer can vary depending on the encapsulated species and the fullerene cage size and structure. researchgate.netrsc.org

The size and shape complementarity between the encapsulated species and the fullerene cavity are also critical factors determining the structure and properties of endohedral fullerenes. utep.edu The confined environment within the cage can lead to unique behavior of the encapsulated species, such as altered bond lengths and deviations from the cage center. mdpi.com For instance, in H+@C60, the single proton can cling to the inner wall, forming a C-H chemical bond with an elongated bond length compared to free methane. mdpi.com Encapsulated cations can have a more significant effect on the electronic structure of the C60 cage than neutral species. mdpi.com

The fullerene cage can also shield the properties of the encapsulated species. For example, the C60 cage has been shown to shield approximately 75% of the dipole moment of an encapsulated HF molecule. nih.govresearchgate.net

Exohedral Fullerene Modifications

Exohedral fullerene modifications involve the attachment of functional groups to the external surface of the fullerene cage through chemical reactions. nih.govwikipedia.org This is the most versatile approach for derivatizing fullerenes and is widely used to improve properties such as solubility, particularly in aqueous solvents, which is poor for pristine C60. nih.govresearchgate.netresearchgate.net

Fullerenes, acting as electron-deficient olefins, readily undergo various reactions, including cycloaddition reactions, nucleophilic additions, and radical additions. researchgate.netresearchgate.netrsc.org Common strategies for exohedral functionalization include:

Cycloaddition Reactions: These reactions involve the addition of a molecule across a double bond of the fullerene cage. Examples include [2+1] and [3+2] cycloadditions. researchgate.nettandfonline.com The Prato reaction, a [3+2] cycloaddition using an azomethine ylide, is a widely used method for functionalizing C60. researchgate.netnist.gov The Bingel-Hirsch reaction, involving the addition of active methylene compounds, is also commonly employed. researchgate.net

Nucleophilic Addition: C60 reacts with various nucleophiles, such as amines, phosphines, Grignard reagents, and organolithium reagents. researchgate.netrsc.org

Radical Addition Reactions: Fullerenes can also undergo reactions with radicals. researchgate.net

Functionalization can lead to the formation of mono-, di-, and poly-adducts, depending on the reaction conditions and the nature of the functionalizing agent. researchgate.net The regioselectivity of addition can be controlled to some extent.

Exohedral modifications can significantly alter the physical and chemical properties of fullerenes. For instance, the addition of hydroxyl groups results in fullerenols (C60(OH)n), which are water-soluble and exhibit antioxidant properties. nih.govlaccei.org Carboxyfullerene derivatives, such as C60(C(COOH)2)2, are also water-soluble and have shown effectiveness as radical scavengers. nih.gov The degree of functionalization can influence properties like solubility and the tendency to agglomerate. laccei.org

The chemical functionalization of the fullerene cage can also lead to an increase in its volume due to the change in hybridization of carbon atoms from sp2 to sp3 upon addition, causing elongation of C-C bonds. tandfonline.com

Heterofullerene Synthesis via Carbon Atom Substitution

Heterofullerenes are fullerene derivatives where one or more carbon atoms in the cage are substituted by heteroatoms. kyoto-u.ac.jpresearchgate.netkyoto-u.ac.jp This substitution introduces different electronic and structural features compared to pure carbon fullerenes, leading to unique properties. researchgate.netkyoto-u.ac.jp

Substitution with Main Group Elements (e.g., B, N, Al, Si, P, Ga, Ge, As)

Substitution of carbon atoms with main group elements is a common approach for synthesizing heterofullerenes. Elements from groups 13-15, such as boron (B), nitrogen (N), aluminum (Al), silicon (Si), phosphorus (P), gallium (Ga), germanium (Ge), and arsenic (As), have been incorporated into fullerene cages. researchgate.netresearchgate.netnii.ac.jp

Early evidence for heterofullerenes appeared in gas-phase mass spectrometry studies. kyoto-u.ac.jp Macroscopic synthesis of azafullerene (C59N) as its dimer was achieved through organic reactions using C60 as a starting material. kyoto-u.ac.jp Azafullerenes like C59N+ are isoelectronic with C60. kyoto-u.ac.jp

Theoretical studies, often employing density functional theory (DFT) calculations, have investigated the structural, electronic, and stability properties of heterofullerenes like C59X (where X is a main group element). researchgate.netresearchgate.net These studies predict that the properties of heterofullerenes are significantly influenced by the nature and position of the heteroatom(s). kyoto-u.ac.jpresearchgate.net For example, boron-substituted fullerenes like C60-nBn (n=1-6) were first synthesized in 1991. researchgate.net DFT calculations on C60-nBn (n=1-12) have indicated that these clusters have greater electron affinities than C60 and can act as electron acceptors. researchgate.net

The incorporation of heteroatoms can lead to changes in the electronic structure, vibrational frequencies, dielectric constants, and aromaticity of the fullerene cage. researchgate.net For instance, the presence of heteroatoms can induce dipole moments in the fullerene cage.

While azafullerenes have been relatively more studied, the synthesis of other heteroatom analogues remains challenging. kyoto-u.ac.jp

Impact of Heteroatom Doping on Molecular Structure and Reactivity

Heteroatom doping, the substitution of carbon atoms within the fullerene cage with other elements, is an effective strategy to tune the electronic and conductive properties of fullerenes and enhance their reactivity rsc.org. This substitution leads to significant structural and electronic deformation, affecting charge distribution, thermal stability, Fermi level, and band gap rsc.org.

For instance, doping with elements from Group 13, such as boron (B), aluminum (Al), gallium (Ga), and silicon (Si), can introduce an electronic vacancy in the HOMO orbital, leading to the formation of a singly occupied molecular orbital (SOMO) with higher energy than the HOMO of pristine C₆₀ nih.gov. This can result in electrophilic behavior around the doping atom, making it a potential site for interaction with other molecules nih.gov. Boron-doped fullerenes, for example, can effectively activate carbon-π electrons due to charge transfer between the boron atom and its surrounding carbon atoms rsc.org. This charge accumulation on the heteroatom can favor the adsorption of molecules through directional dipolar interactions mdpi.com.

Conversely, doping with heteroatoms bearing extra electrons, such as nitrogen (N) and phosphorus (P), also leads to the formation of a new SOMO orbital positioned energetically above the HOMO of pristine fullerene nih.gov. These dopants can induce a nucleophilic behavior over the dopant atoms with charge accumulation nih.gov. Nitrogen-doped fullerenes have shown enhanced properties in applications like the oxygen reduction reaction (ORR) compared to pure fullerenes rsc.org. Studies have indicated that nitrogen-doped C₆₀ cages (C₅₉N) exhibit superior ORR electrocatalytic activity compared to other heteroatom-doped C₆₀ cages rsc.org.

The effect of doping on the energy gap of fullerenes is also notable. Doping by heteroatoms with extra electrons tends to reduce the energy gap more significantly than doping with heteroatoms having an electron deficit researchgate.net. However, silicon doping in C₂₀ fullerene has been observed to increase the HOMO-LUMO energy gap mdpi.com. The position of the heteroatom within the fullerene cage can also influence the structural and electronic characteristics of the doped system mdpi.com.

Detailed research findings through density functional theory (DFT) calculations have investigated the geometrical structures, relative stabilities, electronic properties, and vibrational frequencies of doped cages like C₅₉X (where X = B, N, Al, Si, P, Ga, Ge, and As) researchgate.net. These studies confirm that different heteroatoms lead to varied electronic, vibrational, and aromatic properties, highlighting the possibility of modulating the physical properties of fullerene-based materials by tuning the substitution elements researchgate.net.

Here is a table summarizing the observed electronic behavior around the doping atom for various heteroatoms:

| Heteroatom (X) | Observed Electronic Behavior Around Dopant |

| B, Al, Ga, Si | Electrophilic nih.gov |

| Ge, N, P | Nucleophilic nih.gov |

Polymerization of Buckminsterfullerene

Solid C₆₀ can undergo polymerization through the formation of covalent intermolecular bonds, initiated by various stimuli such as light irradiation, particle irradiation, or treatment at high pressure and temperature . This process can lead to the formation of polymer-like chains or rigid three-dimensional networks, dramatically changing the electronic and optical properties of the bulk material americanscientist.org. Polymerization can result in different carbon frameworks, including one-, two-, or three-dimensional structures wikipedia.org.

[2+2] Cycloaddition Polymerization

The [2+2] cycloaddition reaction is a prominent mechanism for the polymerization of fullerenes, particularly in the solid state under pressure and temperature wikipedia.orgaip.org. This reaction typically occurs between two rsc.orgrsc.org double bonds of neighboring C₆₀ molecules, resulting in the formation of a four-membered cyclobutane (B1203170) ring that links the fullerene cages wikipedia.orgaip.org. This process is considered a favored reaction pathway in pressure-induced polymerization aip.orgresearchgate.net.

The [2+2] cycloaddition can lead to the formation of one-dimensional chains of fullerenes aip.orgmdpi.com. Theoretical analysis suggests that this involves the formation of cyclobutene (B1205218) rings connecting neighboring C₆₀ molecules mdpi.com.

Formation of Fullerene Chains and Networks

Polymerization of C₆₀ can lead to the formation of linear chains and more complex networks. Under high pressure and temperature, C₆₀ can form one-dimensional chains, two-dimensional planar structures, and three-dimensional networks americanscientist.orgtandfonline.com. The resulting structures depend on the specific pressure and temperature conditions applied mdpi.comwiley-vch.deresearchgate.net.

One-dimensional fullerene polymers, often described as "pearl necklace" structures, consist of fullerenes mutually linked covalently to form polymer chains researchgate.net. These chains can be formed through mechanisms like [2+2] cycloaddition mdpi.com.

Higher pressures and temperatures can induce the formation of two-dimensional and three-dimensional polymeric phases mdpi.comtandfonline.comwiley-vch.de. Three-dimensional polymerization can lead to the formation of ultrahard fullerite phases with exceptional mechanical properties tandfonline.com. The presence of catalysts or intercalated solvents can influence the pressure and temperature required for 3D polymerization and tailor the extent and structure of the resulting polymers tandfonline.comacs.org. For example, the presence of carbon disulfide (CS₂) can lower the pressure required for 3D polymerization of C₆₀ tandfonline.com.

The formation of fullerene chains and networks can also be achieved through other methods, including photochemical reactions, intercalation of alkali metals, plasma treatment, and electron beam irradiation wiley-vch.de. Furthermore, supramolecular approaches utilizing molecular recognition between host molecules and fullerenes can direct the formation of linear and network supramolecular fullerene polymers nih.gov. These supramolecular structures can form fibers or honeycomb sheet-like networks depending on the design of the molecular components nih.gov.

Here is a table summarizing different polymeric structures formed by C₆₀:

| Polymeric Structure Type | Description | Formation Method Examples |

| One-dimensional chains | Linear arrangement of covalently linked fullerenes. | [2+2] Cycloaddition, High Pressure/Temperature, Photopolymerization wikipedia.orgaip.orgmdpi.comwiley-vch.de |

| Two-dimensional structures | Planar networks of covalently linked fullerenes. | High Pressure/Temperature mdpi.com |

| Three-dimensional networks | Interconnected fullerene cages forming a 3D framework. | High Pressure/Temperature, Catalytic Synthesis mdpi.comtandfonline.com |

| Supramolecular polymers/networks | Assemblies formed by non-covalent interactions between fullerenes and host molecules. | Molecular Recognition nih.gov |

Advanced Characterization and Spectroscopic Analysis of Buckminsterfullerene Systems

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Raman and Infrared (IR) techniques, is a powerful tool for studying the molecular vibrations of C₆₀. These vibrations are highly sensitive to the molecule's structure, symmetry, and interactions with its environment or other molecules.

Raman Spectroscopy for Structural and Electronic Insights

Raman spectroscopy is a non-destructive technique that provides detailed insights into the vibrational properties of fullerenes. nih.govresearchgate.net For C₆₀, with its high icosahedral (Iₕ) point group symmetry, there are 10 Raman-active vibrational modes (2Aᵍ + 8Hᵍ). preprints.org Analyzing the positions, intensities, and shapes of these Raman peaks allows researchers to characterize the intramolecular properties of C₆₀, including subtle structural changes. preprints.org Shifts in peak positions can indicate alterations in molecular structure or electronic distribution. preprints.org

Raman spectroscopy is also valuable for detecting charge transfer processes between the fullerene cage and other species, such as organic functional groups or encapsulated molecules. mdpi.com Changes in the vibration frequency of chemical bonds manifest as distinct Raman shifts when charge transfer occurs, providing insights into the electronic structure and charge distribution. mdpi.com This is particularly important for understanding the optoelectronic properties of fullerene derivatives. mdpi.com

Furthermore, Raman spectroscopy can be used to assess the impact of environmental factors like solvents and temperature on fullerene derivatives by observing changes in molecular vibrational modes. preprints.orgmdpi.com Interactions between fullerene derivatives and solid substrates can also be characterized. mdpi.com For instance, a notable resonance enhancement in the C₆₀ pinch mode at 1468 cm⁻¹ has been observed, with an enhancement factor of 100 between 2.0 eV and 2.6 eV excitation energies. preprints.orgmdpi.com Comparing resonance-enhanced Raman peaks with theoretical predictions has revealed electronic transitions in C₆₀. preprints.orgmdpi.com

Raman spectroscopy can also be used for quantitative analysis of fullerene mixtures, such as C₆₀ and C₇₀, by analyzing the ratio of unique vibrational bands. westga.edutandfonline.com

Surface-Enhanced and Tip-Enhanced Raman Spectroscopy

Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) are advanced techniques that significantly enhance the Raman signal, enabling the characterization of fullerenes and their derivatives with high sensitivity and spatial resolution, even down to the single-molecule level. preprints.orgmdpi.com

SERS utilizes nanostructured metallic substrates, typically silver or gold nanoparticles, to amplify the local electromagnetic field through plasmonic effects. mdpi.com This enhancement allows for the detection of vibrational modes from molecules adsorbed onto the metal surface, providing information about molecular geometry and metal-molecule interactions. acs.org Studies have used SERS to investigate the vibrational modes in C₆₀ single-molecule junctions, revealing how local structural changes and electronic coupling between the molecule and metal can affect the SERS spectra. acs.org Single-molecule SERS of C₆₀ has been achieved on uniformly assembled gold nanoparticles, with resonant excitation proving effective for probing these systems. researchgate.net The appearance of additional bands and splitting of some vibrational modes in SERS spectra compared to solid C₆₀ Raman spectra can be attributed to symmetry reduction and perturbation of the electronic structure upon adsorption. researchgate.net

TERS combines Raman spectroscopy with scanning tunneling microscopy (STM) or atomic force microscopy (AFM), using a nanoscale metal tip to create a highly localized enhanced electromagnetic field. preprints.orgrsc.orgrsc.org This technique offers sub-molecular resolution and is capable of providing vibrational information on single C₆₀ molecules adsorbed on surfaces, including semiconducting surfaces like Si(111)-(7×7). rsc.orgrsc.orgresearchgate.net TERS can reveal distinct spectral features corresponding to different adsorption geometries of C₆₀. rsc.orgrsc.org The formation of a molecular-point-contact between the tip and a single C₆₀ molecule can drastically enhance Raman scattering and lead to the appearance of additional vibrational peaks, including overtones and combinations. rsc.orgrsc.org TERS also allows for the probing of optical and vibrational heating effects at the nanoscale. preprints.orgrsc.org

Infrared Spectroscopy for Chemical Fingerprinting

Infrared (IR) spectroscopy is another crucial vibrational technique used for the characterization of C₆₀, serving as a powerful tool for chemical fingerprinting. nasa.gov IR spectroscopy measures the absorption or emission of infrared radiation by molecules, providing information about their vibrational modes. aps.org For C₆₀, with its high symmetry, only four vibrational modes are IR-active (T₁ᵤ modes) at approximately 526, 575, 1182, and 1427 cm⁻¹. aps.orgoup.com

IR spectra have been reported for C₆₀ in various phases, including condensed and gas phases. dtic.milru.nl The characteristic four-band pattern of pure C₆₀ in the infrared spectrum is a key identifier. oup.com IR spectroscopy is particularly useful for analyzing functionalized fullerenes and adducts, as the addition of functional groups or other molecules to the C₆₀ cage alters its symmetry and introduces new vibrational modes, leading to richer IR spectra compared to pristine C₆₀. oup.comru.nl For example, C₆₀/anthracene Diels-Alder adducts display spectral features similar to C₆₀ but also show new absorption bands corresponding to the adduct structure. oup.com

IR spectroscopy can also be applied to study ionized forms of fullerenes, such as C₆₀⁺, C₆₀O⁺, and C₆₀OH⁺. ru.nlnih.govaip.org The IR spectrum of protonated C₆₀ (C₆₀H⁺) is significantly richer than that of neutral C₆₀ due to symmetry breaking. ru.nl Experimental IR spectra of these ionic species, often obtained through techniques like infrared multiple-photon dissociation (IRMPD) spectroscopy, can be compared with theoretical calculations to confirm their structures and identify them in different environments, including astrophysical settings. ru.nlnih.govaip.org Temperature-dependent IR emission spectra of C₆₀ thin films have also been studied, showing how the intensity of IR-active bands changes with temperature due to the thermal population of vibrationally excited states. aps.org

High-Resolution Mass Spectrometry for Molecular Identity and Derivatization Analysis

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is an indispensable technique for determining the molecular weight and elemental composition of C₆₀ and its derivatives. ub.edu HRMS provides highly accurate mass measurements, allowing for the unambiguous identification of molecular species and verification of synthetic products. ub.edubeilstein-journals.org

For pristine C₆₀, HRMS confirms its molecular weight corresponding to C₆₀. ub.eduresearchgate.net In the case of fullerene derivatives, HRMS is crucial for characterizing the success of functionalization reactions and determining the degree and nature of derivatization. ub.edubeilstein-journals.org By analyzing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions, researchers can deduce the structure of the attached functional groups and confirm the formation of the desired fullerene adducts or conjugates. beilstein-journals.org

HRMS is often coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) to analyze complex mixtures of fullerenes and their derivatives. westga.edutandfonline.com This hyphenated technique allows for the separation of different fullerene species or isomers before their mass analysis, providing detailed information about the composition and purity of samples. westga.edutandfonline.com HRMS has been used to characterize various fullerene derivatives, including water-soluble C₆₀-peptide conjugates and C₆₀ encapsulated within supramolecular nanocapsules. beilstein-journals.org The technique can provide HRMS data for different charged states of fullerene conjugates, aiding in their identification and characterization. beilstein-journals.org

Data from HRMS experiments on fullerene derivatives can include calculated and found m/z values for molecular ions and their fragments, providing strong evidence for the proposed structures.

Here is an example of HRMS data for C₆₀ encapsulated in a supramolecular nanocapsule (compound 5) with different charges:

| Species | Charge | Calculated m/z | Found m/z |

| {C₆₀⊂5·(CF₃SO₃)₄}⁴⁺ | 4+ | 1561.9969 | 1561.9989 |

| {C₆₀⊂5·(CF₃SO₃)₃}⁵⁺ | 5+ | 1220.0071 | 1220.0212 |

| {C₆₀⊂5·(CF₃SO₃)₂}⁶⁺ | 6+ | 991.6805 | 991.6875 |

| {C₆₀⊂5·(CF₃SO₃)}⁷⁺ | 7+ | 828.5900 | 828.5925 |

| {C₆₀⊂5}⁸⁺ | 8+ | 706.3972 | 706.3996 |

This type of data confirms the successful encapsulation of C₆₀ within the nanocapsule and provides information about the charge states observed in the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure and dynamics of molecules in solution and solid states. wikipedia.org For C₆₀, ¹³C NMR spectroscopy is particularly informative. Due to its high symmetry, neutral C₆₀ exhibits a single sharp peak in the ¹³C NMR spectrum, indicating that all 60 carbon atoms are chemically equivalent. rsc.orgrsc.orgmpg.de This single peak at around 142.8 ppm in solution is strong evidence for the icosahedral symmetry of C₆₀. rsc.orgmpg.de

However, closer examination of the ¹³C NMR spectrum of C₆₀ in solution reveals fine structure, including small side peaks upfield from the main peak. rsc.orgrsc.org These side peaks are attributed to minor isotopomers of C₆₀ containing two adjacent ¹³C nuclei. rsc.orgrsc.org Two distinct side peaks are observed because the C₆₀ structure contains two different types of carbon-carbon bonds: those shared by a hexagon and a pentagon (hexagon-pentagon, HP) and those shared by two hexagons (hexagon-hexagon, HH). rsc.orgrsc.org The shifts of these side peaks are due to a secondary isotope shift caused by the neighboring ¹³C atom. rsc.org The ratio of the intensities of these side peaks (typically around 2:1 for HP:HH) is consistent with the known structure of C₆₀. rsc.orgrsc.org

NMR spectroscopy is also invaluable for characterizing fullerene derivatives. Functionalization of the C₆₀ cage breaks its symmetry, leading to multiple distinct carbon environments and thus a more complex ¹³C NMR spectrum with multiple peaks. The number and positions of these peaks provide detailed information about the structure of the derivative, including the regioselectivity of the functionalization and the nature of the attached groups. eurekaselect.com

NMR can also be used to study endohedral fullerenes, where atoms or small molecules are encapsulated inside the fullerene cage. electrochem.orgsoton.ac.uk For example, ¹²⁹Xe NMR has been used to study Xenon encapsulated in C₆₀ (Xe@C₆₀). electrochem.org The ¹²⁹Xe NMR resonance is shifted compared to free Xenon, and this shift is sensitive to changes in the π-electron system of the C₆₀ cage, allowing researchers to study the interactions between the encapsulated atom and the cage and the effects of derivatization on these interactions. electrochem.org Similarly, ⁸³Kr NMR has been used to characterize Krypton encapsulated in C₆₀ (Kr@C₆₀), showing a significant shift in the ⁸³Kr resonance compared to free Krypton. soton.ac.uk The ¹³C NMR spectrum of Kr@C₆₀ also shows the main C₆₀ peak along with side peaks from isotopomers, similar to empty C₆₀. soton.ac.uk

Solid-state NMR techniques, such as ¹³C solid-state cross-polarization magic angle spinning (CP/MAS) NMR, can be used to study the dynamics and interactions of C₆₀ in solid complexes, such as with cyclodextrins. nih.gov

Microscopic Techniques for Nanostructure Visualization

Microscopic techniques provide direct visualization of C₆₀ molecules and their assemblies at the nanoscale, offering insights into their morphology, structure, and interactions with surfaces. Scanning Probe Microscopy (SPM) techniques, including Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), are particularly powerful for studying fullerene nanostructures. nottingham.ac.ukresearchgate.netcapes.gov.brspmtips.comworldscientific.com

STM is capable of imaging the electronic density of states of surfaces with atomic resolution and has been used to study individual C₆₀ molecules adsorbed on various substrates, such as Si(111)-(7×7) surfaces. nottingham.ac.ukresearchgate.net STM can reveal different adsorption geometries and orientations of C₆₀ molecules on surfaces. rsc.orgresearchgate.net Bias-dependent STM imaging and current-imaging tunneling spectroscopy can illustrate different bonding configurations of adsorbed C₆₀. researchgate.net

AFM measures the forces between a sharp tip and a surface, providing topographical information with high resolution. nottingham.ac.ukresearchgate.netcapes.gov.br AFM has been used to investigate the growth process of C₆₀ thin films on various surfaces, including KBr and MoS₂. researchgate.net AFM images can show the formation of islands and their coalescence during film growth, as well as features like spiral growth originating from screw dislocations in thicker films. researchgate.net AFM has also been used to study the morphological and frictional characteristics of C₆₀ adsorbed on silicon and mica surfaces, showing the formation of microcrystallites and their disordered arrangement. capes.gov.br AFM tips can even be used to selectively displace C₆₀ films to create patterns. capes.gov.br

Transmission Electron Microscopy (TEM) is another technique used to visualize fullerene nanostructures, providing high-resolution images of their morphology and internal structure. researchgate.networldscientific.com TEM can be used to evaluate the size and shape of C₆₀ clusters and nanoparticles. researchgate.netresearchgate.net

These microscopic techniques are essential for complementing spectroscopic data by providing real-space visualization of fullerene systems, allowing researchers to correlate their structural and electronic properties with their nanoscale morphology and assembly.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful surface characterization technique utilized to study the topography and physical properties of buckminsterfullerene (B74262) systems at the nanoscale. AFM can image individual fullerene molecules and their aggregates adsorbed on various substrates, providing information about their spatial distribution and arrangement. epfl.ch The technique measures the force between a sharp probe tip and the sample surface, allowing for the mapping of surface features with high resolution. epfl.ch Studies have employed AFM to analyze the morphology and tensile properties of materials coated with fullerene C₆₀ nanoparticles. scientific.net For instance, AFM analysis has been used to characterize fullerene C₆₀ thin films deposited on para-aramid fabric, showing changes in tensile strength with varying film thickness. scientific.net AFM is also valuable for investigating the morphology and aggregate sizes of fullerol nanoparticles. ub.edu When imaging adsorbed fullerene molecules, low contact forces are crucial to prevent deformation or destruction of the soft monolayer. epfl.ch AFM can provide true three-dimensional information, even in aqueous environments, and requires less stringent specimen preparation compared to electron microscopy. ub.edu

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers high-resolution imaging capabilities that allow for the direct visualization of buckminsterfullerene molecules and their structures. TEM can be used to observe individual fullerene molecules and determine their size. mit.edu High-resolution TEM (HRTEM), particularly with spherical aberration correction, can achieve near-atomic resolution, enabling the direct assignment of local configurations of hexagons and pentagons in individual fullerene molecules and identifying their orientation. acs.org TEM is also employed to characterize fullerene derivatives and their interactions with other nanomaterials, such as carbon nanotubes. capes.gov.br For example, HRTEM has been used to examine the mobility and reactivity of functionalized fullerenes incorporated in single-wall carbon nanotubes, visualizing individual functional groups attached to the fullerene cage. capes.gov.braps.org TEM analysis of soot samples has revealed the presence of a range of fullerenes and larger fullerene-like structures. mit.edu The combination of TEM with techniques like electron energy loss spectroscopy (EELS) in a scanning transmission electron microscope (STEM) allows for the chemical identification of encapsulated atoms in endofullerenes. nih.gov While powerful, TEM can sometimes lead to the deformation of C₆₀ fullerene due to the electron beam. acs.org

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique used to examine the surface morphology and topography of buckminsterfullerene-containing materials at high magnifications. SEM provides images that show the macroscopic changes in the morphology of composites containing fullerenes. nih.gov It is used for inspecting the topographies of specimens. nih.gov SEM analysis can reveal the shape and dispersion of fullerene particles within a matrix. nih.gov For instance, SEM images have shown spherical fullerene particles with small facets and good dispersion in certain composites. nih.gov SEM can be combined with other analytical methods, such as energy dispersive X-ray analysis (EDX), to determine elemental distribution in fullerene-based materials. ijcrt.orgdiva-portal.org It can also be used in conjunction with IR and Raman spectroscopy to monitor surface modification procedures. ijcrt.org SEM analysis has been used to study the surface morphology of fullerene-based polymers, indicating the incorporation of other materials on the fullerene surface. ijcrt.org

Chromatographic and Electrophoretic Separation Methods

Separation techniques are essential for the purification and analysis of buckminsterfullerene and its various derivatives, particularly given their structural similarities and varying solubilities.

Liquid Chromatography Techniques for Fullerene Purification and Analysis

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a widely used technique for the separation and purification of fullerenes from synthesis mixtures and for the analysis of fullerene derivatives. mdpi.comrsc.org LC was identified early on as a method to obtain clean fractions of C₆₀ and C₇₀ from fullerene soot. rsc.org Advances in modern LC techniques and instrumentation have made it a major technique for analytical scale separation. mdpi.com Various stationary phases have been designed for effective separation, including activated carbon, metal-organic frameworks (MOFs), and reverse-phase phases functionalized with C₁₈ chains, humic acids, tetraphenylporphyrin, and pyrenebutyric acid. mdpi.com Novel stationary phases, such as silica (B1680970) functionalized with bent aromatic molecules, have been developed for scalable purification by flash chromatography. mdpi.com HPLC methods employing regular reversed-phase stationary phases can efficiently separate pristine fullerenes like C₆₀ from C₇₀, as well as fullerene monoadducts from polyadducts and unreacted fullerenes. rsc.org Optimized HPLC methods using specific stationary phases (e.g., C₁₈ or Develosil RPFULLERENE) and mobile phases (e.g., toluene (B28343) and acetonitrile (B52724) mixtures) have been developed for the analysis of fullerenes in various matrices, including environmental and biological samples. researchgate.netnih.gov

Capillary Electrophoresis for Hydrophobic and Water-Soluble Fullerenes

Capillary Electrophoresis (CE) techniques have been applied to the analysis and separation of both hydrophobic and water-soluble fullerenes and their derivatives. nih.govub.eduresearchgate.net For hydrophobic fullerenes like C₆₀ and C₇₀, techniques such as nonaqueous capillary electrophoresis (NACE) using charged salts and organic solvents as the separation medium have been reported. ub.eduresearchgate.net Micellar electrokinetic capillary chromatography (MECC), which utilizes micelles as a pseudostationary phase, has also been evaluated for the behavior of C₆₀ and C₇₀. nih.govub.edu MECC can reveal multiple peaks corresponding to particles of different aggregation degrees for water-soluble compounds. nih.gov Capillary zone electrophoresis (CZE) and MECC with SDS micelles have been used for water-soluble fullerene derivatives, including fullerols and carboxy-fullerene derivatives. nih.govub.eduresearchgate.net Optimizing parameters such as buffer concentration, SDS concentration, and pH is crucial in CE for achieving narrower and more symmetric peaks, especially when dealing with fullerene aggregation. nih.gov CE techniques with UV-Vis detection have been proposed for separating fullerene compounds. researchgate.net

Advanced Optical and Scattering Methods

Advanced optical and scattering methods provide valuable information about the structural, electronic, and aggregation properties of buckminsterfullerene systems.

Raman spectroscopy is a non-destructive optical technique that is highly sensitive to the vibrational characteristics of fullerenes and their derivatives, providing crucial information about their molecular structure. mdpi.compreprints.org The unique spherical structure of fullerene molecules is reflected in their characteristic Raman peaks. mdpi.compreprints.org Functionalization or encapsulation of atoms can lead to shifts in Raman peak positions due to changes in electronic structure. mdpi.com Advanced Raman-based techniques, such as surface-enhanced Raman spectroscopy (SERS) and tip-enhanced Raman spectroscopy (TERS), offer enhanced sensitivity and high spatial resolution for studying molecular adsorption, vibrational modes, and interfacial behaviors. mdpi.compreprints.org Shifts in Raman bands have been observed for C₆₀ in different environments, such as nanowhiskers and aqueous solutions, indicating polymerization or colloidal states. mdpi.com

UV-Vis absorption spectroscopy is commonly used to characterize the electronic transitions of fullerenes and can indicate the presence of monomeric fullerenes or aggregated species. tandfonline.com Photoluminescence spectroscopy can provide information about the excitonic emission bands of fullerene molecules. tandfonline.com

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within molecules. By measuring the absorption of UV or visible light, researchers can gain information about the energy levels involved in electronic excitations. For Buckminsterfullerene, UV-Vis spectroscopy reveals characteristic absorption bands corresponding to transitions between its molecular orbitals. slideshare.net Electronic transitions in C60 in solution and the gas phase have been reported, and optical excitations and vibronic interactions have been analyzed. acs.org UV-Vis maximum position can serve as a proxy for details on the carbon network structure, including the ratio of sp2 and sp3 sites and the size and arrangement of aromatic units. unina.it

Dynamic Light Scattering (DLS) for Aggregate Characterization

Dynamic Light Scattering (DLS), also known as photon correlation spectroscopy (PCS) or quasi-elastic light scattering (QELS), is a technique used to determine the size distribution of small particles, such as nanoparticles and aggregates, in a liquid suspension. iitm.ac.in This technique measures the temporal fluctuations in the scattered light intensity caused by the Brownian motion of the particles. iitm.ac.in By analyzing the rate at which the intensity fluctuates, the diffusion coefficient of the particles can be determined, which is then used to calculate their hydrodynamic size using the Stokes-Einstein equation. DLS is valuable for characterizing the aggregation behavior of Buckminsterfullerene in various solvents and conditions, providing information on the size and stability of the formed aggregates. iitm.ac.in Physical characterization of nanoparticles, including fullerene nanoparticles (FNPs), has included light scattering techniques to determine aggregate size. iitm.ac.in Engineered functionalization of FNPs has been shown to impact nanoparticle aggregation. iitm.ac.in

Circular Dichroism for Chiral Fullerene Systems